molecular formula C9H7NS B8272281 6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

6,7-Dihydrobenzo[b]thiophene-4-carbonitrile

Cat. No. B8272281
M. Wt: 161.23 g/mol
InChI Key: CAVXOSKQYBKKPB-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

Boron trifluoride diethyl etherate (120 drops) was added dropwise under nitrogen at ambient temperature to a stirred mixture of 6,7-dihydrobenzo[b]thiophen-4(5H)-one (130.5 g) and trimethylsilyl cyanide (98 g), the mixture was stirred at ambient temperature for 2 hours and at 100° C. for 1 hour, then it was allowed to stand at ambient temperature for 18 hours. Pyridine (650 ml) followed by phosphorus oxychloride (125 ml) were added, the mixture was heated at 140° C. for 2 hours whilst volatile materials were removed by distillation, then it was cooled to ambient temperature and added to crushed ice (2000 ml). Ether (2000 ml) was added and the mixture was filtered through Celite. The filter pad was washed with ether (500 ml), the aqueous phase was separated, and further product was extracted from it using ether (500 ml). The ethereal solutions were combined, washed with water (500 ml), 5M hydrochloric acid (2250+500 ml), water (500 ml) and saturated aqueous sodium chloride solution (500 ml), then they were dried (MgSO4) and the solvents were removed in vacuo to give crude 6,7-dihydrobenzo[b]thiophene-4-carbonitrile (88.3 g) as an orange oil which was used without further purification.
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
130.5 g
Type
reactant
Reaction Step Two
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
650 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[C:6](=O)[CH2:7][CH2:8][CH2:9][C:2]1=2.C[Si]([C:15]#[N:16])(C)C.P(Cl)(Cl)(Cl)=O>B(F)(F)F.CCOCC.N1C=CC=CC=1>[S:1]1[CH:5]=[CH:4][C:3]2[C:6]([C:15]#[N:16])=[CH:7][CH2:8][CH2:9][C:2]1=2 |f:3.4|

Inputs

Step One
Name
Quantity
125 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
130.5 g
Type
reactant
Smiles
S1C2=C(C=C1)C(CCC2)=O
Name
Quantity
98 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
B(F)(F)F.CCOCC
Step Three
Name
Quantity
650 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 2 hours and at 100° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
to stand at ambient temperature for 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated at 140° C. for 2 hours whilst volatile materials
Duration
2 h
CUSTOM
Type
CUSTOM
Details
were removed by distillation
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
to crushed ice (2000 ml)
ADDITION
Type
ADDITION
Details
Ether (2000 ml) was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
WASH
Type
WASH
Details
The filter pad was washed with ether (500 ml)
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
further product was extracted from it
WASH
Type
WASH
Details
washed with water (500 ml), 5M hydrochloric acid (2250+500 ml), water (500 ml) and saturated aqueous sodium chloride solution (500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
they were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
S1C2=C(C=C1)C(=CCC2)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 88.3 g
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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